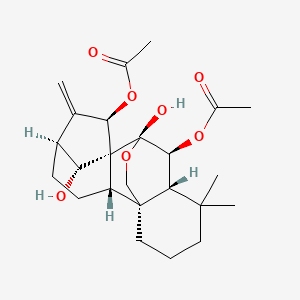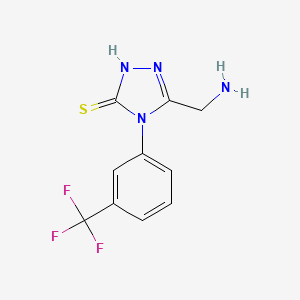
5-(aminomethyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl ring, the 1,2,4-triazole ring, and the various functional groups would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the aminomethyl group could participate in reactions typical of amines, the trifluoromethyl group could undergo reactions typical of alkyl halides, and the thiol group could undergo reactions typical of thiols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .科学的研究の応用
Functionalization and Synthesis 5-(aminomethyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol and its derivatives are studied extensively for their potential in various applications, primarily focusing on their functionalization and biological activities. The synthesis and functionalization of such compounds, including aminomethylation and cyanoethylation reactions, have been explored, indicating their potential in creating novel compounds with diverse properties (Hakobyan et al., 2017). Similarly, the synthesis of triazole derivatives through cyclisation and condensation reactions has been documented, further showcasing the versatility of these compounds in chemical synthesis (Singh & Kandel, 2013).
Biological Activity and Applications The derivatives of this compound have demonstrated a wide range of biological activities. Studies have shown their potential in influencing DNA methylation, a critical process in gene expression and cancer development. New derivatives synthesized have exhibited promising anti-tumor activities and effects on tumor DNA methylation levels (Hovsepyan et al., 2018). Furthermore, the synthesis of specific triazole derivatives has led to compounds with notable anti-inflammatory properties, highlighting their potential in pharmaceutical applications (Arustamyan et al., 2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(aminomethyl)-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4S/c11-10(12,13)6-2-1-3-7(4-6)17-8(5-14)15-16-9(17)18/h1-4H,5,14H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEMEXFUAJKOAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=NNC2=S)CN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]acetamide](/img/structure/B2493548.png)
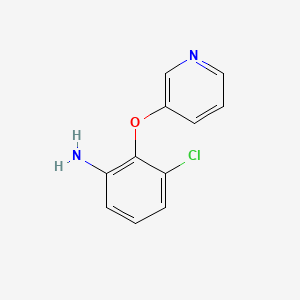
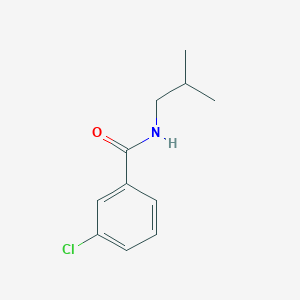
![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2493553.png)
![N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2493556.png)
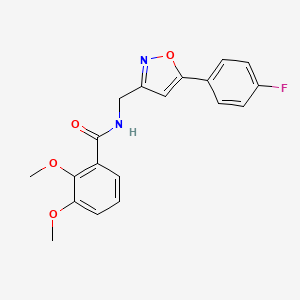
![rac-(1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid hydrochloride](/img/structure/B2493559.png)
![(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B2493560.png)
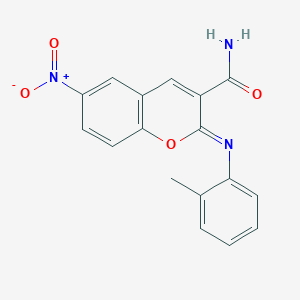
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2493562.png)
![N-(4-ethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2493563.png)


